5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid is a complex organic compound with the molecular formula C15H10BrCl2NO4. It is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 2,4-dichlorophenol with bromoacetyl chloride, followed by the reaction with 2-amino-benzoic acid under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and phenoxy derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another halogenated compound with similar structural features.
5-Bromo-2,4-dihydroxybenzoic acid: Shares the bromine and benzoic acid moieties.
Uniqueness
5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H10BrCl2NO4 |
---|---|
Molecular Weight |
419.1 g/mol |
IUPAC Name |
5-bromo-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H10BrCl2NO4/c16-8-1-3-12(10(5-8)15(21)22)19-14(20)7-23-13-4-2-9(17)6-11(13)18/h1-6H,7H2,(H,19,20)(H,21,22) |
InChI Key |
ANWNQBQGJVQITO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.